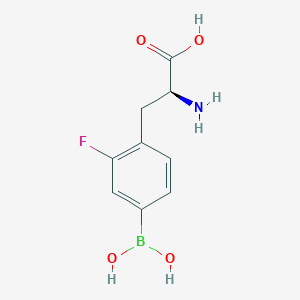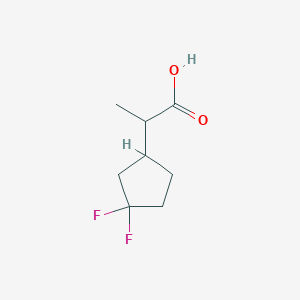
Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate, commonly known as EAFC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EAFC is a member of the cyclobutane family, which is known for its unique structural properties and diverse range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In
Applications De Recherche Scientifique
EAFC has shown promising results in various scientific research applications, including chemical biology, bioorthogonal chemistry, and medicinal chemistry. The azide group in EAFC can be selectively labeled with various probes, such as fluorescent dyes and biotin, to study biological processes and protein interactions. In addition, EAFC can be used as a bioorthogonal reagent to specifically label and track biomolecules in living cells and organisms. Furthermore, EAFC has potential applications in medicinal chemistry, particularly in the development of new drugs for cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of EAFC involves the cycloaddition reaction between the azide group in EAFC and an alkyne or cyclooctyne functional group in the target biomolecule. This reaction is known as the Huisgen cycloaddition or click chemistry and is highly selective and efficient. The resulting triazole linkage is stable and bioorthogonal, allowing for specific labeling and tracking of biomolecules without interfering with biological processes.
Biochemical and Physiological Effects:
EAFC has been shown to have low toxicity and minimal effects on biochemical and physiological processes. In vitro studies have shown that EAFC does not significantly affect cell viability or proliferation and does not induce apoptosis or necrosis. In vivo studies have also shown that EAFC is well-tolerated and does not cause significant changes in physiological parameters, such as blood pressure, heart rate, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
EAFC has several advantages for lab experiments, including its high selectivity, efficiency, and stability. EAFC can be used in a wide range of biological systems, including cells, tissues, and organisms, and can be easily conjugated with various probes and biomolecules. However, EAFC also has some limitations, including its sensitivity to moisture and oxygen, which can affect its stability and reactivity. In addition, the reaction between EAFC and the target biomolecule may be affected by steric hindrance or electronic effects, which can reduce the efficiency and selectivity of the reaction.
Orientations Futures
EAFC has significant potential for future research and applications in various fields, including chemical biology, bioorthogonal chemistry, and medicinal chemistry. Some possible future directions for EAFC research include:
1. Development of new EAFC derivatives with improved stability, reactivity, and selectivity for specific biological targets.
2. Exploration of the potential applications of EAFC in imaging and diagnostic techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
3. Investigation of the potential therapeutic applications of EAFC in the development of new drugs for cancer and infectious diseases.
4. Optimization of the reaction conditions and protocols for the use of EAFC in various biological systems, including cells, tissues, and organisms.
Conclusion:
In conclusion, EAFC is a promising chemical compound with significant potential for scientific research and applications in various fields. Its unique structural properties and high selectivity and efficiency make it a valuable tool for studying biological processes and developing new drugs and diagnostic techniques. However, further research is needed to fully explore the potential of EAFC and to overcome its limitations and challenges.
Méthodes De Synthèse
EAFC can be synthesized using various methods, including the reaction of ethyl cyclobutane-1-carboxylate with sodium azide, followed by the reaction of the resulting intermediate with fluorine gas. The reaction is typically carried out in the presence of a catalyst, such as copper(I) bromide or silver trifluoromethanesulfonate, and under specific conditions, including low temperature and anhydrous conditions. The yield of EAFC can be improved by optimizing the reaction conditions and using high-purity reagents.
Propriétés
IUPAC Name |
ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3O2/c1-2-14-7(13)6-3-8(9,4-6)5-11-12-10/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYZTVRTVQZMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CN=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2909369.png)






![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol](/img/structure/B2909378.png)

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine](/img/structure/B2909383.png)

![[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2909386.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2909390.png)